

# Fmoc-Cys(Mtt)-OH: A Technical Guide for Advanced Peptide Synthesis

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## Compound of Interest

Compound Name: **Fmoc-Cys(Mtt)-OH**

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**Fmoc-Cys(Mtt)-OH**, or  $\text{Na}-(9\text{-Fluorenylmethoxycarbonyl})\text{-S-(4-methyltrityl)-L-cysteine}$ , is a critical building block in modern solid-phase peptide synthesis (SPPS). Its strategic use enables the controlled and selective formation of disulfide bonds, a key structural feature in a vast array of biologically active peptides and proteins. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of complex peptides.

## Core Properties of Fmoc-Cys(Mtt)-OH

The utility of **Fmoc-Cys(Mtt)-OH** in peptide synthesis is underscored by its distinct chemical characteristics. The quantitative data for this compound are summarized below.

Property	Value	Reference
Chemical Formula	C <sub>38</sub> H <sub>33</sub> NO <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	599.74 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Exact Mass	599.21302971 Da	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	269067-38-1	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Appearance	White to off-white powder	<a href="#">[6]</a>
Storage Conditions	2-8°C, sealed in a dry environment	<a href="#">[1]</a> <a href="#">[3]</a>

## Strategic Applications in Peptide Chemistry

**Fmoc-Cys(Mtt)-OH** is primarily utilized in Fmoc-based SPPS for the synthesis of peptides requiring selective manipulation of cysteine residues. The S-4-methyltrityl (Mtt) protecting group is strategically employed due to its acid lability, which is significantly greater than that of other common cysteine protecting groups like trityl (Trt).[\[8\]](#) This property allows for the orthogonal deprotection of the Mtt group while the peptide remains anchored to the solid support and other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.[\[8\]](#)

This selective deprotection is instrumental in:

- On-resin disulfide bond formation: The ability to expose a specific cysteine thiol group on the resin allows for directed disulfide bridge formation, which is crucial for synthesizing cyclic peptides with defined structures.[\[3\]](#)[\[9\]](#)
- Synthesis of peptides with multiple disulfide bonds: In conjunction with other orthogonally protected cysteine derivatives, **Fmoc-Cys(Mtt)-OH** facilitates the regioselective formation of multiple disulfide linkages within a single peptide chain.
- Site-specific conjugation: The deprotected thiol group can serve as a handle for the site-specific attachment of various moieties, including fluorescent labels, cytotoxic drugs in antibody-drug conjugates (ADCs), or polymers for biomaterial development.[\[2\]](#)

## Experimental Protocols

### Selective On-Resin Deprotection of the Mtt Group

This protocol details the procedure for the selective removal of the S-Mtt protecting group from a cysteine residue in a peptide synthesized on a solid support.

#### Materials:

- Peptidyl-resin containing a Cys(Mtt) residue
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) as a scavenger
- N,N-Dimethylformamide (DMF)
- 1% Diisopropylethylamine (DIEA) in DMF (v/v)

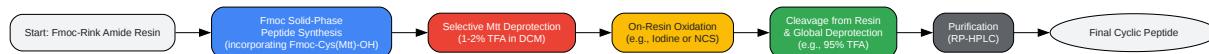
#### Procedure:

- Swell the peptidyl-resin in DCM for 30 minutes.
- Prepare the deprotection solution: 1-2% TFA and 5% TIS in DCM (v/v/v). A low concentration of TFA is critical for selective deprotection.<sup>[9]</sup>
- Drain the DCM from the swollen resin.
- Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
- Gently agitate the resin at room temperature for 30 minutes. A faint yellow-orange color in the solution indicates the release of the Mtt cation.
- Filter the resin and wash thoroughly with DCM (3 x).
- To ensure complete removal of the Mtt group, the deprotection step (steps 4-6) can be repeated.

- Wash the resin with DMF (3 x).
- Neutralize the resin by washing with 1% DIEA in DMF (2 x).
- Wash the resin again with DMF (3 x) and DCM (3 x). The resin is now ready for subsequent reactions, such as on-resin cyclization or conjugation.

## Visualizing the Workflow: Selective Deprotection and Cyclization

The following diagram illustrates the logical workflow for the synthesis of a cyclic peptide utilizing **Fmoc-Cys(Mtt)-OH**.



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### Workflow for Cyclic Peptide Synthesis using **Fmoc-Cys(Mtt)-OH**.

This diagram outlines the key stages, from the initial solid-phase synthesis to the final purified cyclic peptide, highlighting the critical step of selective Mtt group deprotection that enables on-resin cyclization.

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